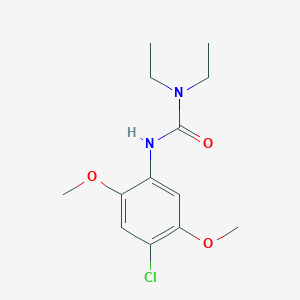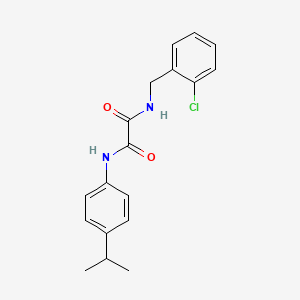![molecular formula C16H16ClN3O3 B4398393 N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4398393.png)
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide
Vue d'ensemble
Description
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CP-31398 is a p53 stabilizing agent that has been shown to induce apoptosis in cancer cells and improve the efficacy of chemotherapy drugs.
Mécanisme D'action
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide works by stabilizing the p53 protein, which is a tumor suppressor protein that is mutated in many types of cancer. Stabilizing p53 prevents its degradation and allows it to accumulate in the cell, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance the DNA binding activity of p53, which further enhances its tumor suppressor function.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases. It has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide is its ability to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy drugs. This makes it a promising candidate for cancer treatment. However, one limitation of this compound is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its clinical use.
Orientations Futures
There are several future directions for N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide research. One direction is to study its potential use in combination with other cancer therapies, such as immunotherapy. Another direction is to study its potential use in other neurodegenerative diseases, such as Huntington's disease. In addition, further research is needed to understand the potential toxicity of this compound and to develop strategies to mitigate this toxicity.
Applications De Recherche Scientifique
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53. This compound has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-5-1-2-7-14(12)23-11-15(21)19-9-10-20-16(22)13-6-3-4-8-18-13/h1-8H,9-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDDCGMOZVQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCNC(=O)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4398323.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4398330.png)
![N-(3,5-difluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4398334.png)
![N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4398341.png)
![1-benzyl-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4398349.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4398350.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol](/img/structure/B4398352.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4398363.png)
![ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4398364.png)



![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4398400.png)